molecular formula C18H17ClN4O4S2 B2354051 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 941946-90-3

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2354051
CAS No.: 941946-90-3
M. Wt: 452.93
InChI Key: GVARZKFDOURRPO-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O4S2 and its molecular weight is 452.93. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

  • Biological Activity and Spectral Analysis : 1,3,4-Oxadiazole bearing compounds have been found to exhibit significant biological activities. A study synthesized a series of compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide, focusing on their synthesis, spectral analysis, and biological evaluation (Khalid et al., 2016).

  • Antibacterial Properties : Another research emphasized the synthesis of N-substituted derivatives of similar compounds, showing moderate to talented antibacterial activity (Khalid et al., 2016).

  • Antibacterial Potentials : Synthesis of acetamide derivatives bearing similar molecular structures demonstrated moderate inhibitory activity against various bacterial strains, indicating potential antibacterial applications (Iqbal et al., 2017).

Anticancer Applications

  • Anticancer Agent Evaluation : Research focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids showed promising anticancer potential, highlighting the relevance of such compounds in cancer therapy (Rehman et al., 2018).

  • Potential Alzheimer’s Disease Drug Candidates : Compounds structurally related to this compound have been evaluated as potential drug candidates for Alzheimer’s disease, particularly for their enzyme inhibition activity (Rehman et al., 2018).

Structural and Spectral Analysis

  • Crystal Structure and Computational Analysis : Studies have been conducted on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel oxadiazole derivatives, providing insights into the molecular structure and reactivity (Kumara et al., 2017).

  • Molecular Target Identification : A study identified a new apoptosis inducer in the 1,2,4-oxadiazole class through high-throughput screening, revealing its potential as an anticancer agent and its molecular target, TIP47 (Zhang et al., 2005).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S2/c19-14-6-7-15(28-14)29(25,26)23-10-8-12(9-11-23)16(24)20-18-22-21-17(27-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVARZKFDOURRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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